molecular formula C20H30N2O3 B6134130 (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol

Cat. No. B6134130
M. Wt: 346.5 g/mol
InChI Key: IDFYRZXQYRXNJM-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol, also known as ABP, is a synthetic compound that has been studied for its potential therapeutic applications in the field of neuroscience. ABP is a bipiperidine derivative that has been shown to have a high affinity for the mu opioid receptor. In

Mechanism of Action

(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol acts as a mu opioid receptor agonist, binding to the receptor and activating downstream signaling pathways. This results in the modulation of pain, reward, and addiction. (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol has been shown to have a high affinity for the mu opioid receptor, making it a potent agonist.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol has also been shown to modulate pain perception, reward processing, and addiction-related behaviors. Additionally, (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol has been shown to have potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol in lab experiments is its high affinity for the mu opioid receptor, making it a potent tool for investigating the role of this receptor in various processes. However, one limitation is that (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol is a synthetic compound, which may limit its applicability in certain experimental settings.

Future Directions

There are several future directions for further research on (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol. One area of interest is the development of new opioid receptor ligands based on the structure of (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol. Another area of interest is the investigation of the potential therapeutic applications of (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol, particularly in the treatment of pain, addiction, and inflammation. Additionally, further studies are needed to fully elucidate the mechanism of action of (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol and its effects on various physiological processes.

Synthesis Methods

The synthesis of (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol involves several steps, including the protection of the hydroxyl groups, coupling of the allyloxybenzyl group, and deprotection of the hydroxyl groups. The final product is obtained by purification through column chromatography. The synthesis of (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol has been optimized to ensure high yield and purity.

Scientific Research Applications

(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the mu opioid receptor, which is involved in the modulation of pain, reward, and addiction. (3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol has been used in several studies to investigate the role of the mu opioid receptor in these processes. It has also been studied for its potential use as a tool in the development of new opioid receptor ligands.

properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-2-13-25-20-6-4-3-5-16(20)14-21-10-9-18(19(24)15-21)22-11-7-17(23)8-12-22/h2-6,17-19,23-24H,1,7-15H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFYRZXQYRXNJM-RTBURBONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCC(C(C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol

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